molecular formula C21H25N5O2S B271910 {[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B271910
M. Wt: 411.5 g/mol
InChI Key: SFZQKSIUZSRXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a tetrazole ring, a benzyl group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. Common methods for synthesizing tetrazole derivatives include the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, or isocyanides . The benzyl group can be introduced through alkylation reactions, and the final product is obtained by coupling the tetrazole derivative with the benzyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different nitrogen heterocycles.

Scientific Research Applications

{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of {[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of carboxylic acid-containing molecules . This interaction can affect various biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring structure and exhibit similar biological activities.

    Benzyl Derivatives: Compounds such as benzylamine have similar structural features and can undergo similar chemical reactions.

Uniqueness

{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its combination of a tetrazole ring, benzyl group, and ethanamine backbone. This unique structure allows it to interact with a variety of biological targets and exhibit diverse chemical reactivity.

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C21H25N5O2S/c1-3-13-28-19-11-10-17(15-20(19)27-4-2)16-22-12-14-29-21-23-24-25-26(21)18-8-6-5-7-9-18/h3,5-11,15,22H,1,4,12-14,16H2,2H3

InChI Key

SFZQKSIUZSRXQL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCSC2=NN=NN2C3=CC=CC=C3)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCSC2=NN=NN2C3=CC=CC=C3)OCC=C

Origin of Product

United States

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